molecular formula C14H12ClNO2 B079725 2-[(4-Chlorobenzyl)amino]benzoic acid CAS No. 14345-04-1

2-[(4-Chlorobenzyl)amino]benzoic acid

Cat. No. B079725
CAS RN: 14345-04-1
M. Wt: 261.7 g/mol
InChI Key: PYDHJEAJTKCFKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-[(4-Chlorobenzyl)amino]benzoic acid” and related compounds involves several steps, including the use of spectroscopic techniques such as 1H, 13C NMR, UV–VIS, and IR to confirm the structures of synthesized compounds. These processes often entail complex reactions, including acid-base dissociation and azo-hydrazone tautomerism, depending on the solvent composition and/or pH of the medium. Molecular structures and geometries are typically optimized using density functional theory methods (Baul et al., 2009).

Molecular Structure Analysis

The molecular structure of “2-[(4-Chlorobenzyl)amino]benzoic acid” and similar compounds is analyzed through crystallography and spectroscopy. These analyses reveal the spatial arrangement of atoms within the molecule and the impact of specific functional groups on the overall geometry. For instance, interactions such as hydrogen bonding play a crucial role in stabilizing the molecule's structure in the crystal form (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

“2-[(4-Chlorobenzyl)amino]benzoic acid” undergoes various chemical reactions, illustrating its reactivity and the possibility of forming different derivatives. These reactions are essential for modifying the compound's properties for specific applications, such as in materials science or medicinal chemistry. The synthesis pathway often involves multiple steps, including chlorination, acylation, and hydrolysis, to achieve the desired product with high purity (Jian, 2007).

Physical Properties Analysis

The physical properties of “2-[(4-Chlorobenzyl)amino]benzoic acid” are determined through methods like differential scanning calorimetry (DSC) and polarising optical microscopy (POM). These analyses provide insights into the compound's thermal behavior, phase transitions, and stability under various conditions, which are crucial for its storage, handling, and application in different domains (Begum et al., 2013).

Chemical Properties Analysis

The chemical properties of “2-[(4-Chlorobenzyl)amino]benzoic acid” include its acidity, basicity, and reactivity towards other chemical agents. Studies involving the interaction of the compound with DNA, for instance, highlight its potential applications in biochemistry and pharmaceuticals. Such interactions are characterized by specific binding modes, indicating the compound's role in molecular recognition processes (Chitrapriya et al., 2011).

Scientific Research Applications

  • Antibacterial Activity : Schiff bases derived from 4-aminobenzoic acid, including compounds similar to 2-[(4-Chlorobenzyl)amino]benzoic acid, have been synthesized and screened for potential antibacterial agents against medically important bacterial strains, showing variable effects based on molecular structure, solvent used, and bacterial strain (Parekh et al., 2005).

  • Pharmaceutical Applications : Studies on polymorphism and cocrystal salt formation of compounds like 2-[(4-Chlorobenzyl)amino]benzoic acid have implications in pharmaceuticals, especially in understanding the properties of non-steroidal anti-inflammatory drugs (Zhoujin et al., 2022).

  • Photochemical Decomposition : Research on the ultraviolet irradiation of chlorobenzoic acids, including 4-chlorobenzoic acid, a related compound, has implications for environmental chemistry and the understanding of photochemical decomposition processes (Crosby & Leitis, 1969).

  • Material Science Applications : Benzoic acid derivatives, including 2-chlorobenzoic acid, have been used as dopants for polyaniline, a conducting polymer, indicating potential applications in electronics and material sciences (Amarnath & Palaniappan, 2005).

  • Toxicological Assessment : There is research assessing the toxicity of benzoic acid derivatives, including 4-chlorobenzoic acid, in intragastric intake, which is crucial for understanding the safety and environmental impact of these compounds (Gorokhova et al., 2020).

  • Chemical Synthesis and Characterization : Studies have focused on the synthesis and characterization of Schiff base compounds derived from 4-amino benzoic acid, exploring their biological activity and providing insights into their chemical properties (Radi et al., 2019).

  • Fluorescence Probes Development : Research on developing novel fluorescence probes for detecting reactive oxygen species using benzoic acid derivatives demonstrates potential applications in biological and chemical sensing (Setsukinai et al., 2003).

  • Crystallography and Molecular Interactions : Studies on the crystal structures of compounds like 2-amino-5-chloropyridine–benzoic acid provide insights into molecular interactions and the structural properties of related benzoic acid derivatives (Hemamalini & Fun, 2010).

  • Thermodynamics and Solubility Studies : Investigations into the thermodynamic behavior and solubility of benzoic acid and chlorobenzoic acids, including 2-chlorobenzoic acid, in different solvents are crucial for process design in pharmaceutical research (Reschke et al., 2016).

  • Pharmacokinetics Analysis : Studies on the pharmacokinetics of benzoic acid derivatives in animal models contribute to our understanding of drug absorption, distribution, metabolism, and excretion (Xu et al., 2020).

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-7-5-10(6-8-11)9-16-13-4-2-1-3-12(13)14(17)18/h1-8,16H,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHJEAJTKCFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393443
Record name 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)amino]benzoic acid

CAS RN

14345-04-1
Record name 2-{[(4-Chlorophenyl)methyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(4-Chlorobenzyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
SJ Barraza, PC Delekta, JA Sindac, CJ Dobry… - Bioorganic & medicinal …, 2015 - Elsevier
Neurotropic alphaviruses are debilitating pathogens that infect the central nervous system (CNS) and are transmitted to humans via mosquitoes. There exist no effective human …
Number of citations: 14 www.sciencedirect.com
J Danielsson, P Yim, A Rinderspacher… - … of Physiology-Lung …, 2014 - journals.physiology.org
Severe bronchospasm refractory to β-agonists continues to cause significant morbidity and mortality in asthmatic patients. We questioned whether chloride channels/transporters are …
Number of citations: 19 journals.physiology.org
DW Zhang, CW Emala - 2014 - journals.physiology.org
Severe bronchospasm refractory to β-agonists continues to cause significant 28 morbidity and mortality in asthmatic patients. We questioned whether chloride 29 channels/transporters …
Number of citations: 0 journals.physiology.org
許書維 - 1992
Number of citations: 0

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